5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
The synthesis of 2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD): Producing β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Base-promoted cyclization: Using thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines.
Chemical Reactions Analysis
2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Cyclization: The compound can be further cyclized under specific conditions to form more complex structures.
Scientific Research Applications
2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, showing inhibitory activity against various cancer cell lines.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth . The compound’s sulfur atom in the thiophene ring mimics the 4-amino group of methotrexate, allowing it to bind effectively to the DHFR enzyme .
Comparison with Similar Compounds
2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidine-4-one: Known for its antitumor activity and DHFR inhibition.
Thieno[3,4-b]pyridine derivatives: These compounds have diverse biological activities and are synthesized using similar methods.
Pyrido[2,3-d]pyrimidine derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C23H28N2O2S2 |
---|---|
Molecular Weight |
428.6g/mol |
IUPAC Name |
5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H28N2O2S2/c1-4-5-6-10-13-28-22-24-20-19(17-14-23(2,3)27-15-18(17)29-20)21(26)25(22)16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3 |
InChI Key |
RMWNJBKNOYUEIG-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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